molecular formula C10H9FN2 B8421191 6-Fluoro-1-methylisoquinolin-5-amine

6-Fluoro-1-methylisoquinolin-5-amine

Cat. No.: B8421191
M. Wt: 176.19 g/mol
InChI Key: KCNVQVPJJGWRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methylisoquinolin-5-amine is a fluorinated isoquinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 1, and an amine group at position 5. The fluorine substituent enhances binding affinity and metabolic stability, while the methyl group may improve lipophilicity, influencing blood-brain barrier penetration.

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

6-fluoro-1-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9FN2/c1-6-7-2-3-9(11)10(12)8(7)4-5-13-6/h2-5H,12H2,1H3

InChI Key

KCNVQVPJJGWRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2N)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • [(18)F]-MK-6240: Demonstrated >100-fold selectivity for NFTs over amyloid-β plaques, critical for Alzheimer’s diagnostics . The fluorine-18 isotope enables PET imaging, suggesting that fluorinated isoquinolines like this compound could be radiolabeled for similar applications.
  • 6-Methoxyquinolin-5-amine: The methoxy group’s electron-donating nature contrasts with fluorine’s electronegativity, highlighting how substituent choice modulates electronic properties and target engagement.
  • Hydrochloride Salts: underscores the utility of salt forms in optimizing solubility, a consideration for refining the pharmacokinetics of this compound.

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